4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride
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Overview
Description
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or other derivatives . This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar structure but with a trifluoromethyl group instead of the 2-methylpropyl group.
4-(Isobutylamino)sulfonylbenzenesulfonyl chloride: Another similar compound with an isobutylamino group.
Uniqueness
4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to its specific reactivity and the presence of the 2-methylpropyl group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
4-(2-methylpropylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-8(2)7-12-18(15,16)10-5-3-9(4-6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMXYDGPQHCAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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